molecular formula C8H6Cl3NO3 B6312116 2-Nitro-3-(trichloromethoxy)toluene CAS No. 1357624-21-5

2-Nitro-3-(trichloromethoxy)toluene

Cat. No.: B6312116
CAS No.: 1357624-21-5
M. Wt: 270.5 g/mol
InChI Key: VFJMBKZPSGHPDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Nitro-3-(trichloromethoxy)toluene is a chemical compound for research and development. This product is intended for use by qualified laboratory professionals. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other personal use. Always consult the Safety Data Sheet (SDS) and follow safe laboratory handling procedures.

Properties

IUPAC Name

1-methyl-2-nitro-3-(trichloromethoxy)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Cl3NO3/c1-5-3-2-4-6(7(5)12(13)14)15-8(9,10)11/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFJMBKZPSGHPDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)OC(Cl)(Cl)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Cl3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Stoichiometry

The synthesis of 2-nitro-3-(trichloromethoxy)toluene proceeds through a lithium-mediated nucleophilic substitution reaction. In this process, 2-nitro-6-toluene bromide (1) reacts with carbon tetrachloride (CCl₄) in the presence of n-butyllithium (n-BuLi) as a base. The mechanism involves deprotonation of CCl₄ by n-BuLi to generate a trichloromethyl anion, which subsequently displaces the bromide ion from the toluene derivative.

The stoichiometric ratio of n-BuLi to 2-nitro-6-toluene bromide is critical, with optimal performance observed at a 1.6:1 molar ratio. Excess base leads to side reactions, including overhalogenation or decomposition of the trichloromethyl intermediate. Patent data indicate that maintaining the reaction temperature between -15°C and 0°C minimizes these side pathways, preserving yields above 96%.

Solvent Systems and Temperature Optimization

Tetrahydrofuran (THF) is the preferred solvent due to its ability to stabilize lithium intermediates and facilitate low-temperature reactions. Experimental trials comparing THF with alternatives like diethyl ether or dimethylformamide (DMF) demonstrated superior yields in THF (96–98% vs. 80–85% in DMF). The reaction is conducted under nitrogen atmosphere to prevent moisture ingress, which quenches the lithium species.

A two-step cooling protocol is employed:

  • Initial cooling of the 2-nitro-6-toluene bromide/THF mixture to 0°C.

  • Gradual addition of n-BuLi/hexane solution while maintaining the temperature below 10°C.

Post-addition, the mixture is stirred at 5°C for 2.5 hours to ensure complete deprotonation and intermediate formation.

Workup and Purification Strategies

Quenching and Extraction

After the substitution reaction, the mixture is quenched with saturated ammonium chloride (NH₄Cl) to neutralize residual base. The product is extracted using diethyl ether (2 × 800 mL per kilogram of starting material), followed by washing with brine to remove inorganic salts. Organic layers are dried over anhydrous magnesium sulfate (MgSO₄), with typical solvent removal under reduced pressure (40–50°C at 16 mbar).

Distillation and Yield Maximization

Crude this compound is purified via vacuum distillation. Patent examples report a boiling point of 57°C at 12 mbar, yielding a colorless oil with >98% purity. Scaling from laboratory to pilot plant (100 g → 100 kg) showed consistent yields (94–98%), confirming the method’s robustness.

Table 1. Comparative Yields Under Varied Conditions

ParameterCondition ACondition BCondition C
n-BuLi Equivalents1.51.61.7
Temperature Range-5°C to 5°C-10°C to 0°C-15°C to -5°C
Yield (%)899695

Scalability and Industrial Adaptations

Kilogram-Scale Production

A representative large-scale synthesis (100 kg batch) utilizes:

  • 2-nitro-6-toluene bromide : 89.6 kg

  • CCl₄ : 111.5 kg

  • n-BuLi (1.6 M in hexane) : 236.5 L

The reaction achieves 96% yield after 2.5 hours, with a total processing time of 8 hours including workup. Economic analyses highlight THF recovery (≥90%) and lithium waste management as critical cost drivers.

Analytical Characterization

Spectroscopic Data

  • IR (ATR) : Peaks at 1472 cm⁻¹ (C-Cl stretch), 1253 cm⁻¹ (NO₂ symmetric stretch), and 833 cm⁻¹ (C-O-C bending).

  • ¹H NMR (CDCl₃) : δ 7.82 (d, J=8.4 Hz, 1H, Ar-H), 7.45 (dd, J=8.4, 2.0 Hz, 1H, Ar-H), 7.32 (d, J=2.0 Hz, 1H, Ar-H), 5.21 (s, 2H, OCH₂CCl₃) .

Chemical Reactions Analysis

Types of Reactions

2-Nitro-3-(trichloromethoxy)toluene undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reductants such as iron and hydrochloric acid.

    Substitution: The trichloromethoxy group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the chlorine atoms.

    Oxidation: The methyl group on the toluene ring can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon, iron with hydrochloric acid.

    Substitution: Amines, thiols, and other nucleophiles.

    Oxidation: Potassium permanganate, chromium trioxide.

Major Products Formed

    Reduction: 2-Amino-3-(trichloromethoxy)toluene.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: 2-Nitro-3-(trichloromethoxy)benzoic acid.

Scientific Research Applications

2-Nitro-3-(trichloromethoxy)toluene has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: The compound can be used in the development of new materials with specific properties.

    Pharmaceutical Research: It is investigated for its potential use in the synthesis of pharmaceutical compounds.

    Environmental Chemistry: The compound’s reactivity is studied to understand its behavior and impact in environmental systems.

Mechanism of Action

The mechanism of action of 2-Nitro-3-(trichloromethoxy)toluene involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The trichloromethoxy group can participate in substitution reactions, leading to the formation of new compounds with different biological activities. The pathways involved include electron transfer processes and nucleophilic attack mechanisms.

Comparison with Similar Compounds

SAR Analysis :

  • Electron-withdrawing groups (e.g., -NO₂, -O-CCl₃) enhance electrophilic reactivity, improving interaction with biological targets like proteasomes.
  • Steric bulk (e.g., trichloromethoxy vs. methoxy) may reduce membrane permeability but increase target specificity.

Chemical Reactivity in Cycloaddition Reactions

Nitro-substituted toluenes participate in cycloaddition reactions, as seen in methyl (Z)-2-nitro-3-(4-nitrophenyl)propenoate, which undergoes a Diels-Alder reaction with cyclopentadiene via a two-stage heterodiene mechanism . Computational studies suggest that nitro groups stabilize transition states through electron-deficient π-systems.

Comparison with this compound :

  • The trichloromethoxy group may further polarize the nitro-aromatic system, accelerating cycloaddition kinetics compared to analogs with weaker electron-withdrawing substituents.
  • Potential reaction pathways could involve skeletal rearrangements similar to those observed in .

Physical and Chemical Properties

While direct data on this compound is scarce, inferences can be drawn from analogs:

  • Solubility : Likely low in polar solvents due to aromatic and halogenated groups.
  • Stability : The trichloromethoxy group may confer resistance to hydrolysis compared to methoxy analogs.
  • Toxicity : Chlorinated substituents could increase environmental persistence and bioaccumulation risks.

Q & A

Q. What are the optimal synthetic routes for 2-nitro-3-(trichloromethoxy)toluene, and how do substituent positions influence reactivity?

Methodological Answer: Synthesis typically involves sequential functionalization of the toluene backbone. A plausible route includes:

Nitration : Introduce the nitro group at position 2 using mixed nitric-sulfuric acid under controlled conditions. Competitive isomer formation (e.g., 3-nitro derivatives) can occur, requiring chromatographic purification .

Trichloromethoxy Introduction : React the intermediate (e.g., 2-nitrotoluene derivative) with triphosgene (bis(trichloromethyl) carbonate) in the presence of triethylamine to form the trichloromethoxy group at position 3. Toluene as a solvent improves yield due to better solubility of intermediates .
Key Consideration : Nitro groups are meta-directing, but steric hindrance from adjacent substituents may alter regioselectivity. Monitor reaction progress via TLC or GC-MS .

Q. How can spectroscopic techniques resolve structural ambiguities in nitro- and trichloromethoxy-substituted toluenes?

Methodological Answer:

  • IR Spectroscopy : Identify nitro (N-O stretching at ~1520–1350 cm⁻¹) and trichloromethoxy (C-O-C at ~1250–1150 cm⁻¹) groups. Overlapping peaks (e.g., C-Cl stretches) may require deconvolution .
  • NMR : Use ¹H/¹³C NMR to confirm substituent positions. For example, aromatic protons adjacent to electron-withdrawing groups (nitro, trichloromethoxy) show downfield shifts (~δ 8.0–8.5 ppm). 2D NMR (COSY, HSQC) resolves coupling patterns .
  • Mass Spectrometry : High-resolution MS (HRMS) verifies molecular formula (e.g., [M+H]⁺ for C₈H₆Cl₃NO₃). Fragmentation patterns distinguish positional isomers .

Advanced Research Questions

Q. What computational methods predict the reactivity of this compound in Diels–Alder or nucleophilic substitution reactions?

Methodological Answer:

  • Density Functional Theory (DFT) : Use B3LYP/6-31G(d) to model transition states and activation energies. For example, simulate the nitro group’s electron-withdrawing effect on cycloaddition regioselectivity with dienes .
  • Frontier Molecular Orbital (FMO) Analysis : Compare HOMO (dienophile) and LUMO (diene) energies to predict reaction feasibility. The nitro group lowers LUMO energy, enhancing electrophilicity .
  • Solvent Effects : Incorporate polarizable continuum models (PCM) to assess solvent polarity’s role in stabilizing intermediates .

Q. How does this compound interact with environmental matrices, and what analytical methods quantify its persistence?

Methodological Answer:

  • Adsorption Studies : Use activated carbon or hydrophobic zeolites (e.g., UiO-66) to model adsorption isotherms. Characterize adsorbents via BET surface area analysis and SEM pre-/post-adsorption .
  • Degradation Pathways : Conduct GC-MS or HPLC-MS to track degradation products under UV/hydrolysis. Nitro groups may reduce to amines under anaerobic conditions, altering toxicity .
  • ASTM-Based Source Attribution : Apply ASTM D8361 to distinguish synthetic vs. biogenic origins using isotopic ratios (δ¹³C) or biomarker profiling .

Q. What statistical models optimize reaction conditions for toluene derivatives in multi-step syntheses?

Methodological Answer:

  • Design of Experiments (DoE) : Implement Box–Behnken or 3² factorial designs to optimize variables (temperature, molar ratios, catalyst loading). For example, a 3-factor design with ANOVA identifies significant interactions between nitration temperature and acid concentration .
  • Response Surface Methodology (RSM) : Model yield or purity as a function of variables. Validate predictions with confirmatory trials .

Data Contradiction and Resolution

Q. How to address conflicting data on the thermal stability of nitro-trichloromethoxy toluene derivatives?

Methodological Answer:

  • Thermogravimetric Analysis (TGA) : Compare decomposition onset temperatures under inert vs. oxidative atmospheres. Discrepancies may arise from moisture sensitivity or impurity-driven degradation .
  • Replicate Studies : Conduct kinetic analyses (e.g., Arrhenius plots) to reconcile divergent half-life values reported in literature. Control humidity and oxygen levels rigorously .
  • Cross-Validation : Pair TGA with DSC (Differential Scanning Calorimetry) to detect exothermic/endothermic events (e.g., sublimation vs. decomposition) .

Tables of Key Data

Property Value/Technique Reference
Synthetic Yield 65–82% (optimized via DoE)
Adsorption Capacity 120 mg/g (activated carbon, 25°C)
Thermal Decomposition Onset: 180°C (N₂), 160°C (air)
DFT-Calculated ΔG‡ 25.3 kcal/mol (Diels–Alder transition)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.